

# Molecular formula and weight of 1,1'-Bis(di-i-propylphosphino)ferrocene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                         |
|----------------|-----------------------------------------|
| Compound Name: | 1,1'-Bis(DI-I-propylphosphino)ferrocene |
| Cat. No.:      | B8757409                                |

[Get Quote](#)

## A Technical Guide to 1,1'-Bis(di-i-propylphosphino)ferrocene (dippf)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, synthesis, and applications of **1,1'-Bis(di-i-propylphosphino)ferrocene**, a prominent phosphine ligand in modern synthetic chemistry.

## Core Compound Data

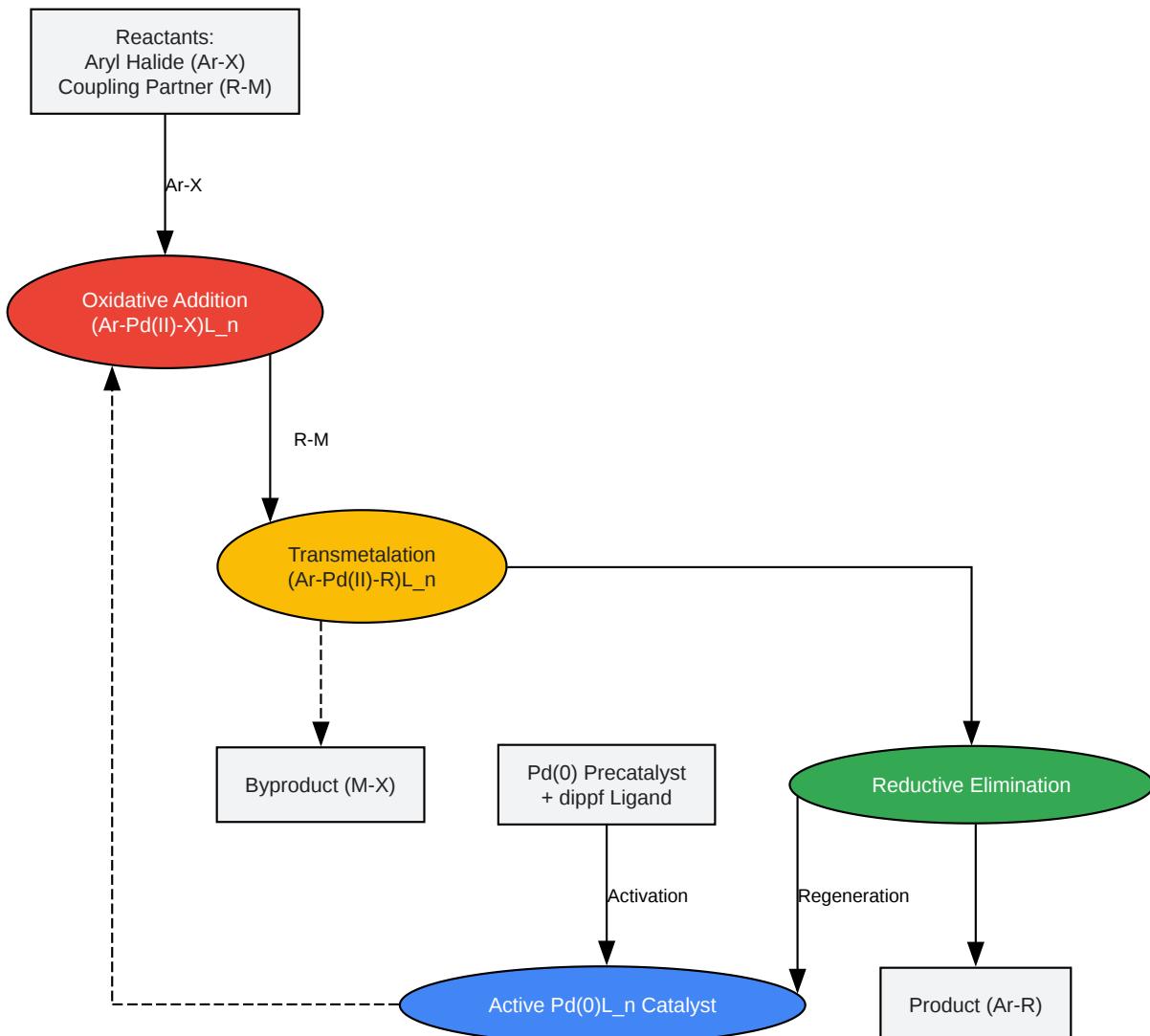
**1,1'-Bis(di-i-propylphosphino)ferrocene**, commonly abbreviated as dippf, is an organophosphorus compound featuring a ferrocene backbone. This structure imparts unique steric and electronic properties, making it a highly effective ligand in various catalytic reactions.

| Parameter         | Value                                            | References                                                                      |
|-------------------|--------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula | C <sub>22</sub> H <sub>36</sub> FeP <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 418.31 g/mol                                     | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| Appearance        | Orange-yellow powder                             | <a href="#">[2]</a>                                                             |
| Melting Point     | 50-52 °C                                         | <a href="#">[2]</a>                                                             |
| CAS Number        | 97239-80-0                                       | <a href="#">[2]</a>                                                             |

## Synthesis Protocol

A common method for the preparation of **1,1'-Bis(di-i-propylphosphino)ferrocene** involves the reaction of ferrocene with diisopropylphosphine oxide in the presence of a boron trifluoride ether solution, followed by a reduction step.

### Experimental Protocol: Synthesis of **1,1'-Bis(di-i-propylphosphino)ferrocene**


- Step 1: Formation of the Tetrafluoroborate Salt
  - Under an argon atmosphere, add ferrocene (1 mol, 186 g) and diisopropylphosphine oxide (4 mol, 536 g) to a dry reactor containing 1 L of 1,2-dichloroethane.[\[5\]](#)
  - Cool the mixture to 10°C and slowly add a 47% by mass solution of boron trifluoride etherate (8 mol, 2.4 kg) dropwise.[\[5\]](#)
  - After the addition is complete, heat the reaction mixture to 70°C and maintain for 12 hours.[\[5\]](#)
  - Cool the mixture to 0°C and quench by the dropwise addition of water.[\[5\]](#)
  - Separate the organic layer, dry it with anhydrous magnesium sulfate, and filter.[\[5\]](#)
  - Remove the solvent under reduced pressure to yield a yellow solid. Recrystallize from dichloromethane and n-hexane to obtain 1,1'-bis(diisopropylphosphino)ferrocene tetrafluoroborate.[\[5\]](#)

- Step 2: Reduction to the Phosphine
  - Add 1 L of methanol to the tetrafluoroborate salt obtained in the previous step.[5]
  - Heat the mixture to reflux for 12 hours under an argon atmosphere.[5]
  - Cool the solution to allow for crystallization.[5]
  - Collect the resulting yellow solid by suction filtration and dry to yield 1,1'-bis(diisopropylphosphino)ferrocene.[5]

## Catalytic Applications and Experimental Workflow

Due to its steric bulk and electron-donating properties, dippf is a highly effective ligand for stabilizing transition metal catalysts, particularly palladium, in cross-coupling reactions.[6] These reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[6] The ferrocene backbone provides a unique "ball and socket" like flexibility that can stabilize various transition states in the catalytic cycle.[7][8]

Below is a representative experimental workflow for a palladium-catalyzed cross-coupling reaction, a common application for the dippf ligand.



[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: General Palladium-Catalyzed Cross-Coupling

This protocol outlines a general procedure for a cross-coupling reaction, which should be optimized for specific substrates.

- Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)<sub>2</sub> or Pd<sub>2</sub>(dba)<sub>3</sub>) and **1,1'-bis(di-i-propylphosphino)ferrocene** (1-1.5 equivalents relative to Pd) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF). Stir for 15-30 minutes.
- Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide, the coupling partner (e.g., boronic acid, organotin reagent), and a suitable base (e.g., K<sub>3</sub>PO<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>).
- Reaction Initiation: Add the pre-formed catalyst solution or the palladium source and dippf ligand directly to the reaction vessel, followed by the addition of the reaction solvent.
- Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by techniques such as TLC, GC, or LC-MS.
- Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with water or brine. Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,1'-Bis(DI-I-propylphosphino)ferrocene | C<sub>22</sub>H<sub>36</sub>FeP<sub>2</sub> | CID 71310232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1'-Bis(di-isoropylphosphino)ferrocene | DiPPF | C<sub>22</sub>H<sub>36</sub>FeP<sub>2</sub> - Ereztech [ereztech.com]
- 3. 1,1'-Bis(diisopropylphosphino)ferrocene, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. 1,1'-Bis(diisopropylphosphino)ferrocene, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 5. CN104861001A - Method for preparing ferrocene diphosphine ligand - Google Patents [patents.google.com]
- 6. watson-int.com [watson-int.com]
- 7. 1,1'-Bis(diphenylphosphino)ferrocene in functional molecular materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,1'-Bis(diphenylphosphino)ferrocene in functional molecular materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Molecular formula and weight of 1,1'-Bis(di-i-propylphosphino)ferrocene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8757409#molecular-formula-and-weight-of-1-1-bis-di-i-propylphosphino-ferrocene>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)